ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused benzo[b]thiophene core linked to a pyrazolo[3,4-d]pyrimidinone moiety via a thioacetamido bridge. The structure includes a 2-hydroxyethyl substituent on the pyrazole ring and an ethyl ester group on the thiophene ring.
Properties
IUPAC Name |
ethyl 2-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S2/c1-2-30-19(29)15-11-5-3-4-6-13(11)32-18(15)22-14(27)10-31-20-23-16-12(17(28)24-20)9-21-25(16)7-8-26/h9,26H,2-8,10H2,1H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTYSXGKBZISQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C=NN4CCO)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS Number: 946332-80-5) is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties.
- Molecular Formula : CHNOS
- Molecular Weight : 477.6 g/mol
- Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine scaffold which is known for its bioactivity.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of various cancer cell lines. For instance, studies have shown that related compounds exhibit significant cytotoxic effects against human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines. The inhibition of cell proliferation was assessed using the MTT assay, with some derivatives demonstrating IC values as low as 1.74 µM against MCF-7 cells .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1a | HepG2 | Data Not Available |
| 1d | MCF-7 | 1.74 |
| 1e | A549 | Data Not Available |
| 1f | PC-3 | Data Not Available |
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promising activity against both Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action appears to involve the inhibition of bacterial protein kinases .
Table 2: Antimicrobial Activity of Selected Pyrazolo[3,4-d]pyrimidines
| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | Data Not Available |
| Compound B | Escherichia coli | Data Not Available |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For example, it has been noted that derivatives with this scaffold can inhibit eukaryotic protein kinases critical for cancer cell proliferation .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the efficacy and safety profile of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Properties : A study published in Molecules demonstrated that a series of pyrazolo[3,4-d]pyrimidines exhibited strong anticancer activities by targeting specific kinases involved in tumor growth .
- Antimicrobial Evaluation : Another research article highlighted the dual action of these compounds against bacterial infections in cancer patients. The study reported that certain derivatives not only inhibited cancer cell lines but also showed synergistic effects when combined with traditional antibiotics .
Comparison with Similar Compounds
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure: Shares the ethyl ester-substituted tetrahydrobenzo[b]thiophene core but differs in the substituent at the 2-position, featuring a 4-hydroxyphenyl group instead of the pyrazolo-pyrimidinone-thioacetamido chain.
- Synthesis : Prepared via a Petasis reaction (22% yield) in HFIP solvent with 3 Å molecular sieves .
- Key Data : HRMS-ESI confirmed molecular weight (390.1370 Da), comparable to the target compound’s expected mass .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
- Structure: Includes a cyanoacrylamido group instead of the thioacetamido linkage.
- Synthesis : Achieved via piperidine/acetic acid-catalyzed condensation (toluene reflux, 5–6 hours) .
- Bioactivity : Demonstrated antioxidant and anti-inflammatory activities, suggesting the importance of the acrylamido group in modulating reactivity .
Pyrimidine and Pyrazole Derivatives
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structure: Contains a fused imidazo-pyridine system with ester groups, highlighting the role of electron-withdrawing substituents (e.g., cyano, nitro) in stabilizing conjugated systems .
- Physical Properties : Melting point (243–245°C) and HRMS-ESI data align with structural complexity similar to the target compound .
Computational Similarity Analysis
Tanimoto and Dice Similarity Metrics
- Methodology : Structural similarity was assessed using fingerprint-based Tanimoto and Dice coefficients (R programming and Shiny applications) .
- Findings: Aglaithioduline, a phytocompound, showed ~70% similarity to SAHA (a histone deacetylase inhibitor), indicating comparable pharmacophores . The target compound’s pyrazolo-pyrimidinone and thiophene motifs likely yield high similarity to kinase inhibitors (e.g., imatinib analogues) but require explicit computational validation .
Molecular Properties and Pharmacokinetics
- Lipophilicity and Solubility : Ethyl ester groups in analogues (e.g., 6o, 1l) enhance solubility compared to methyl esters, as seen in HRMS-ESI profiles .
- Bioavailability : Thioether linkages (as in the target compound) may improve membrane permeability relative to ether or amine bridges in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
